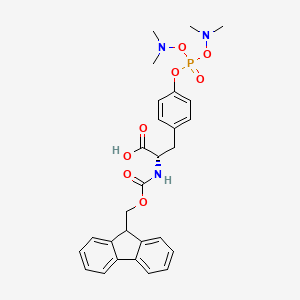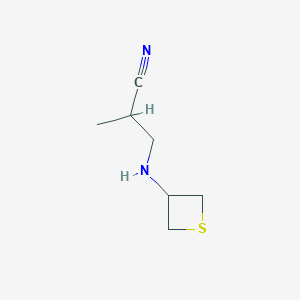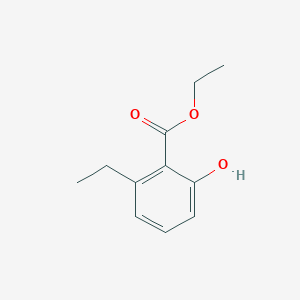
Ethyl 2-ethyl-6-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-6-hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from benzoic acid and is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-6-hydroxybenzoate can be synthesized through the esterification of 2-ethyl-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process includes the use of a fixed-bed reactor where the acid and ethanol are passed over a solid acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethyl-6-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of 2-ethyl-6-hydroxybenzoic acid or 2-ethyl-6-hydroxybenzaldehyde.
Reduction: Formation of 2-ethyl-6-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-6-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethyl-6-hydroxybenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect cellular pathways and lead to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-ethyl-6-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Known for its use in fragrances and as an analgesic.
Methyl salicylate: Commonly used in topical pain relief products.
Ethyl 4-hydroxybenzoate (Ethylparaben): Used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
This compound is unique due to the specific positioning of its ethyl and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-6-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-3-8-6-5-7-9(12)10(8)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3 |
Clave InChI |
QUKFGXCOGKWTCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


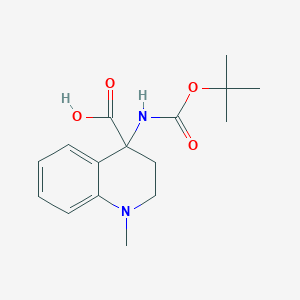
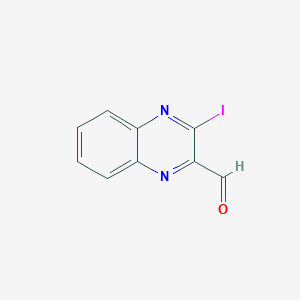
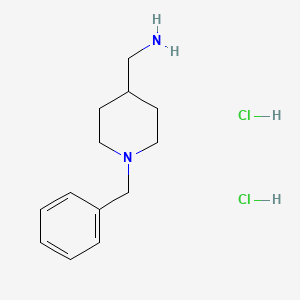
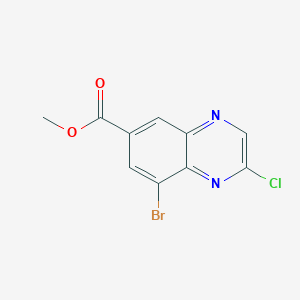
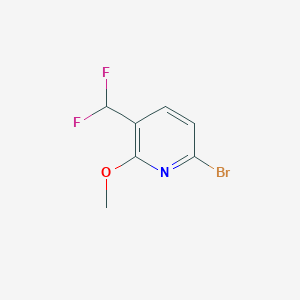
![5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13027971.png)
![2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B13027974.png)
![3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B13027986.png)
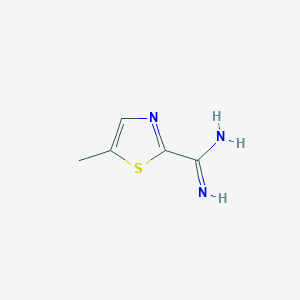
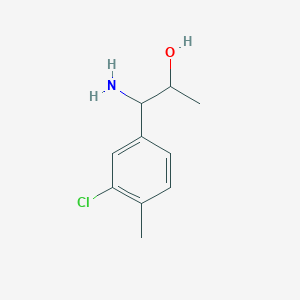
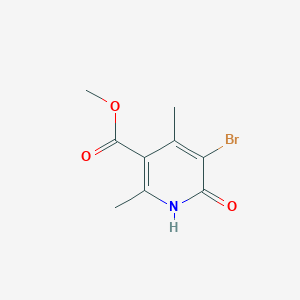
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13028000.png)
